molecular formula C23H25N3O7 B11155230 N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11155230
M. Wt: 455.5 g/mol
InChI Key: LPLAEPBMYVOLCQ-LBPRGKRZSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound that features a benzodioxin ring and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Amide Bond Formation: The final step often involves coupling the benzodioxin and indole intermediates through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzodioxin ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce various substituents.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PENTANAMIDE

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H25N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25N3O7/c1-12(22(27)25-14-5-6-16-17(11-14)33-8-7-32-16)24-23(28)15-9-13-10-18(29-2)20(30-3)21(31-4)19(13)26-15/h5-6,9-12,26H,7-8H2,1-4H3,(H,24,28)(H,25,27)/t12-/m0/s1

InChI Key

LPLAEPBMYVOLCQ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC(=C(C(=C4N3)OC)OC)OC

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC(=C(C(=C4N3)OC)OC)OC

Origin of Product

United States

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